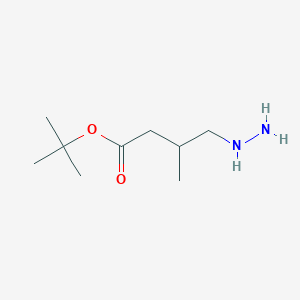

3-Boc-amino-2-methyl-propylamine

Description

Significance of Amine Protection in Multistep Organic Transformations

Amines are fundamental components in a vast range of biologically active compounds and synthetic targets. Their nucleophilic and basic nature makes them susceptible to reaction with a wide variety of reagents, including oxidizing agents, alkylating agents, and carbonyl compounds. researchgate.net In the context of a multistep synthesis, where a molecule may be subjected to numerous reaction conditions, an unprotected amine can interfere with desired transformations at other sites within the molecule. researchgate.netfiveable.me

The temporary conversion of an amine to a less reactive derivative, known as a protecting group, is a crucial strategy to circumvent this issue. organic-chemistry.org This approach allows chemists to carry out reactions on other parts of the molecule without affecting the amine. fiveable.me An ideal protecting group should be easy to introduce in high yield, stable to a broad range of reaction conditions, and readily and selectively removed in high yield when its protective function is no longer needed. researchgate.net The use of protecting groups adds steps to a synthetic sequence, but the enhanced control and selectivity it affords are often indispensable for achieving the desired molecular architecture. organic-chemistry.org This strategy is particularly vital in peptide synthesis, where the sequential coupling of amino acids necessitates the protection of the α-amino group of one amino acid while the carboxyl group of another is activated for amide bond formation. researchgate.netmasterorganicchemistry.com

The tert-Butoxycarbonyl (Boc) Group: Strategic Overview as an Amine Protecting Group

Among the arsenal (B13267) of amine protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. jk-sci.comfishersci.co.uk It is widely employed to protect amines by converting them into carbamates, which are significantly less nucleophilic and basic. organic-chemistry.orgtotal-synthesis.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. total-synthesis.comwikipedia.org This reaction is generally efficient, proceeding under relatively mild conditions and often in high yield. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. total-synthesis.comnumberanalytics.com

A key advantage of the Boc group is its stability under a variety of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability profile makes it "orthogonal" to other common protecting groups, meaning one can be removed selectively in the presence of the other. organic-chemistry.orgtotal-synthesis.com For instance, the Boc group is acid-labile and can be readily removed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid in methanol (B129727). jk-sci.comwikipedia.org This deprotection mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate (B1207046) into the free amine, carbon dioxide, and a stable tertiary carbocation (isobutylene). total-synthesis.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where it is used in conjunction with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. masterorganicchemistry.comtotal-synthesis.com

3-Boc-amino-2-methyl-propylamine as a Pivotal Intermediate in Advanced Chemical Synthesis

The compound this compound, also known as tert-butyl N-(3-amino-2-methylpropyl)carbamate, is a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals. chemimpex.com Its structure, featuring a primary amine and a Boc-protected primary amine on a methylated backbone, provides a versatile scaffold for the construction of more complex molecules. chemimpex.com

This intermediate plays a crucial role in the synthesis of various bioactive molecules where the introduction of a specific diamine fragment is required. chemimpex.com The presence of the Boc protecting group allows for the selective reaction of the free primary amine with various electrophiles, while the protected amine remains inert. Subsequently, the Boc group can be removed under acidic conditions to reveal the second primary amine for further functionalization. This strategic unmasking is a powerful tool in the stepwise assembly of intricate molecular targets. chemimpex.com

A notable application of this compound is as a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. google.comgoogleapis.comgoogle.com The specific stereochemistry and functional group arrangement of this building block are critical for the biological activity of the final drug molecule. The synthesis of Niraparib often involves the coupling of this intermediate with other molecular fragments, highlighting its importance in the pharmaceutical industry. googleapis.compatsnap.com Beyond its role in the synthesis of specific drug targets, the unique structural features of this compound make it a valuable component in the generation of compound libraries for drug discovery and in the exploration of new chemical entities. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

tert-butyl 4-hydrazinyl-3-methylbutanoate |

InChI |

InChI=1S/C9H20N2O2/c1-7(6-11-10)5-8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3 |

InChI Key |

INYWMHDZCHFEJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Boc Amino 2 Methyl Propylamine and Stereoisomeric Derivatives

Direct N-Boc Protection of Primary Amines

The direct protection of amines with a Boc group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides. The fundamental transformation involves the reaction of a primary amine with a suitable Boc-donating reagent. The challenge in synthesizing 3-Boc-amino-2-methyl-propylamine lies in achieving mono-protection of the symmetric diamine precursor, avoiding the formation of the di-protected byproduct. Strategies often involve differentiating the two amine groups by creating a mono-salt in situ, which reacts more slowly, allowing for the selective protection of the remaining free amine.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) as a Reagent

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent and versatile reagent for introducing the Boc protecting group onto an amine. Its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide) make it a preferred choice. The reaction is typically conducted under mild conditions, often at room temperature, in a variety of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water.

The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a stable tert-butyl carbonate leaving group. This leaving group subsequently decomposes to generate gaseous carbon dioxide and a tert-butoxide anion, which is basic enough to deprotonate the newly formed N-Boc amine, driving the reaction to completion. For a diamine like 2-methyl-1,3-propanediamine, controlling the stoichiometry by using one equivalent of Boc₂O is crucial to favor the desired mono-protected product.

Catalytic Systems and Reaction Conditions for N-Boc Protection

To enhance the efficiency, rate, and selectivity of N-Boc protection, various catalytic systems have been developed. These range from simple amine bases to more complex transition-metal complexes and heterogeneous catalysts. Many modern methods also emphasize environmentally friendly conditions, such as the absence of solvents.

The N-Boc protection of amines is frequently carried out in the presence of a base. While not always strictly necessary, bases like triethylamine (B128534) (TEA) can neutralize the protonated amine that forms, ensuring the amine remains nucleophilic throughout the reaction.

4-Dimethylaminopyridine (DMAP) is often used as a more potent catalyst. DMAP functions by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc₂O itself and is readily attacked by the primary amine. This process releases the DMAP catalyst, allowing it to participate in further catalytic cycles. The use of DMAP can dramatically accelerate the rate of protection, especially for less reactive or sterically hindered amines.

Table 1: Comparison of Base-Assisted N-Boc Protection Conditions

| Amine Substrate | Base/Catalyst | Solvent | Time | Yield (%) | Reference |

| Aniline | DMAP (catalytic) | DCM | 10 min | 98 | |

| Benzylamine | TEA | THF | 15 min | 96 | |

| Pyrrolidine | TEA | DCM | 1 hr | 100 |

Lewis acids, including various transition metal salts, can catalyze N-Boc protection by activating the Boc₂O reagent. For instance, yttria-zirconia-based catalysts have been shown to be effective for the tert-butoxycarbonylation of a wide range of amines, including aliphatic and aromatic substrates, in acetonitrile (B52724) at room temperature.

While direct Ni(II)-catalyzed N-Boc protection with Boc₂O is less common, nickel catalysis is prominent in related transformations. For example, a method for preparing Boc-protected amines involves the nickel(II) chloride-catalyzed reduction of nitriles in the presence of sodium borohydride (B1222165) and Boc₂O. This provides a clean, one-pot method to convert nitriles directly to N-Boc amines. Furthermore, Ni(II) complexes have been effectively used in the photoredox N-arylation of existing Boc-amines with aryl electrophiles, demonstrating the utility of nickel in manipulating N-Boc protected compounds.

Table 2: Examples of Transition Metal-Catalyzed N-Boc Amine Synthesis

| Starting Material | Catalyst System | Solvent | Product Type | Yield (%) | Reference |

| Various Amines | Yttria-Zirconia | Acetonitrile | N-Boc Amine | 85-95 | |

| Benzonitrile | NiCl₂ / NaBH₄ / Boc₂O | Methanol (B129727) | N-Boc Benzylamine | 85 | |

| Cbz-amines | Ni(II) Photoredox | - | N-Aryl Carbamate (B1207046) | up to 99 |

The use of heterogeneous catalysts offers significant advantages in terms of ease of separation, catalyst reusability, and alignment with green chemistry principles. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has emerged as a highly efficient, inexpensive, and reusable solid acid catalyst for the N-tert-butoxycarbonylation of amines. The reaction proceeds smoothly at room temperature under solvent-free conditions, providing excellent yields in very short reaction times. This system displays high chemoselectivity, effectively protecting amines without reacting with other sensitive functional groups like hydroxyls or thiols. The catalyst can be easily recovered by simple filtration and reused multiple times without a significant drop in activity.

Table 3: N-Boc Protection using HClO₄–SiO₂ Catalyst

| Amine Substrate | Catalyst Loading | Time | Yield (%) | Reference |

| Aniline | 1 mol% | 2 min | 98 | |

| Benzylamine | 1 mol% | 1.5 min | 99 | |

| Cyclohexylamine | 1 mol% | 1.5 min | 99 | |

| 1,2-Diaminoethane | 1 mol% | 5 min | 92 (di-Boc) |

In recent years, several metal-free and solvent-free approaches have been developed for N-Boc protection.

Ionic Liquids (ILs) can serve as both the solvent and the catalyst. Specifically, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-Boc protection of amines with excellent chemoselectivity. The catalytic activity is believed to stem from the activation of Boc₂O through hydrogen bonding with the acidic C-2 proton of the imidazolium (B1220033) ring.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent that can also act as an organocatalyst for N-Boc protection. Reactions performed in HFIP are rapid (5-30 minutes) at room temperature and give excellent yields without the need for any other acid or base. The protocol is highly chemoselective, avoiding side reactions, and the volatile HFIP can be recovered and reused.

Iodine (I₂) has been established as an inexpensive, non-toxic, and efficient organocatalyst for this transformation. Using just a catalytic amount of molecular iodine (e.g., 10 mol%), a wide variety of aliphatic and aromatic amines can be protected with Boc₂O under solvent-free conditions at ambient temperature. The reaction is often characterized by a mild exotherm and effervescence as the reaction proceeds to completion in a short time frame.

Table 4: Comparison of Organocatalytic and Solvent-Free Methods

| Amine Substrate | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

| Aniline | Iodine (10 mol%) | Solvent-free, RT | 5 min | 96 | |

| Benzylamine | HFIP | RT | 5 min | 98 | |

| Various Amines | Imidazolium IL | RT | 10-60 min | 90-98 | |

| Various Amines | None (Catalyst-free) | Water | RT | 85-98 |

Chemoselectivity in Differential Amine Protection

In the synthesis of molecules with multiple amine groups, such as the precursor 2-methyl-1,3-propanediamine, selective protection is crucial to allow for regioselective modifications. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. mychemblog.comwikipedia.org

The differential protection of the two primary amine groups in 2-methyl-1,3-propanediamine can be challenging due to their similar reactivity. However, chemoselectivity can often be achieved by carefully controlling the reaction conditions. The less sterically hindered primary amine is generally more reactive. By using a stoichiometric amount of di-tert-butyl dicarbonate (Boc-anhydride) under controlled temperature and with a suitable base, it is possible to favor the formation of the mono-Boc protected product, 3-amino-2-methyl-propylamine, which can then be isolated. jk-sci.comchemicalbook.com Subsequent protection of the remaining amine group, if required, can be carried out in a separate step.

Factors influencing the chemoselectivity of the Boc-protection of diamines include:

Steric Hindrance: The primary amine with less steric hindrance around it will react preferentially.

Reaction Temperature: Lower temperatures can enhance the selectivity of the reaction.

Rate of Addition: Slow addition of the Boc-anhydride can favor mono-protection.

Solvent and Base: The choice of solvent and base can influence the reactivity of both the amine and the protecting agent. fishersci.co.uk

| Reagent | Conditions | Selectivity |

| Di-tert-butyl dicarbonate | Controlled stoichiometry, low temperature | Mono-protection favored at the less hindered amine |

| Benzyl (B1604629) chloroformate | Similar conditions | Can also be used for differential protection |

Multistep Synthesis of this compound via Precursor Functionalization

A common and versatile approach to this compound involves the modification of readily available starting materials through a series of chemical transformations.

The synthesis can commence from simple, commercially available organic compounds. For instance, a synthetic route can be designed starting from derivatives of malonic acid or 3-hydroxypropionic acid. These substrates can be functionalized to introduce the required methyl group and the two nitrogen functionalities.

A plausible synthetic sequence could involve:

Alkylation of a malonate ester with a methyl halide.

Reduction of the ester groups to primary alcohols.

Conversion of the diol to a diamine, for example, via tosylation followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent).

Finally, selective Boc-protection of one of the amine groups.

The synthesis of specific stereoisomers of this compound requires the introduction of chirality in a controlled manner. This is of significant importance as the biological activity of chiral molecules is often dependent on their stereochemistry. This can be achieved through asymmetric transformations or by resolving a racemic mixture.

Asymmetric synthesis aims to create a specific stereoisomer directly. umontreal.ca This can be accomplished using several methods:

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. osi.lv For the synthesis of chiral 2-methyl-1,3-diamines, a chiral auxiliary can be used to control the stereoselective introduction of one of the amine groups or the methyl group. After the desired stereocenter is set, the auxiliary is removed. osi.lv

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.netchemrxiv.org For instance, asymmetric hydrogenation or asymmetric amination reactions catalyzed by chiral transition metal complexes can be employed to set the stereocenter at the 2-position of the propane (B168953) backbone. rsc.org Rhodium and Palladium-based catalysts have shown promise in the asymmetric synthesis of diamines. nih.gov

| Method | Description |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of a new chiral center. |

| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product from a prochiral substrate. |

When a racemic mixture of 2-methyl-1,3-propanediamine is synthesized, the enantiomers can be separated through chiral resolution. This technique often involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure diamines.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. organic-chemistry.orgcengage.com.au A synthetic strategy for this compound can be designed around this key reaction.

One possible pathway involves the following steps:

Preparation of a suitable carbonyl precursor: This could be a ketone or an aldehyde containing the desired carbon skeleton. For example, the synthesis could start from a derivative of acetoacetic ester.

Reductive Amination: The carbonyl compound can undergo reductive amination with ammonia or a protected amine to introduce the first nitrogen atom. This reaction is typically carried out in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation. nih.gov

Functional Group Interconversion: The resulting amino compound can then be further functionalized. For example, an ester group could be reduced to an alcohol and subsequently converted to the second amine group.

Boc-Protection: Finally, the selective protection of one of the amine groups with Boc-anhydride yields the target molecule.

A tandem direct reductive amination followed by N-Boc protection has also been reported as an efficient one-pot procedure for the synthesis of N-Boc protected secondary amines, which could be adapted for this synthesis. researchgate.net

Incorporation of Stereo-Defining Steps in Chiral Analog Synthesis

Convergent and Divergent Synthetic Strategies

The efficient synthesis of stereoisomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule such as this compound, which contains a single chiral center, the production of its enantiomers, (R)- and (S)-3-Boc-amino-2-methyl-propylamine, requires precise stereocontrol. The strategic approach to the synthesis of these and other more complex stereoisomeric derivatives can be broadly categorized into two main philosophies: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis begins with a common intermediate that is strategically elaborated through different reaction pathways to generate a library of structurally related compounds. This strategy is particularly powerful for the synthesis of stereoisomers, where a single chiral precursor can be manipulated to yield multiple diastereomers or enantiomers.

A notable example of a stereodivergent approach to 1,3-diamines involves a modular two-step reaction sequence that allows for the construction of any given diastereomer of a 1,3-diamine with three continuous stereocenters. nih.gov This method is predicated on the reaction of an enamide with an in situ-generated N-acylimine, followed by the trapping of the resulting intermediate with a nucleophile. nih.gov By carefully selecting the starting materials, reagents, and reaction conditions, each stereocenter can be deliberately constructed. nih.gov This high degree of modularity is a hallmark of a powerful divergent strategy.

Another strategy that can be viewed through the lens of both convergent and divergent principles is the synthesis of 1,3-diaminated stereotriads from allenes. nih.gov In this approach, the bis-aziridination of allenes leads to 1,4-diazaspiro[2.2]pentane intermediates. These intermediates can then undergo a Brønsted acid-promoted rearrangement to furnish 1,3-diaminated ketones with excellent stereocontrol. nih.gov A subsequent directed reduction of the ketone yields a C-N/C-O/C-N stereotriad. nih.gov This can be considered divergent in that the chiral information from the allene (B1206475) is transferred to create specific stereoisomers.

Rhodium-catalyzed C-H insertion reactions provide another sophisticated avenue for the synthesis of 1,3-diamines. This method allows for the creation of cyclic sulfamides, which can subsequently be ring-opened under mild conditions to afford N-Boc-protected 1,3-diamines. nih.gov The ability to introduce different protecting groups and to control the stereochemistry of the C-H insertion makes this a flexible strategy that can be adapted for either a convergent or divergent synthesis of complex diamines.

Furthermore, the stereocontrolled synthesis of 1,2- and 1,3-diamine building blocks can be achieved from aziridine (B145994) aldehyde dimers. nih.gov A Petasis borono-Mannich reaction on these dimers yields vicinal aziridine-containing diamines with high syn-stereoselectivity. nih.gov Subsequent solvent- and nucleophile-dependent ring-opening of the aziridine can lead to a variety of functionalized 1,2- and 1,3-diamines with high regioselectivity, demonstrating a divergent approach from a common aziridine intermediate. nih.gov

The following table summarizes hypothetical applications of these strategies to the synthesis of stereoisomers of 2-methyl-1,3-propanediamine derivatives, the core of this compound.

| Strategy Type | Key Intermediate/Fragments | Reaction Steps | Stereochemical Outcome |

| Divergent | Chiral N-sulfinyl imine | 1. Mannich-type reaction with Eschenmoser's salt. 2. In situ reduction. | Diastereomeric ratio up to 23:1. |

| Divergent | Chiral aziridine aldehyde dimer | 1. Petasis borono-Mannich reaction. 2. Regioselective aziridine ring-opening. | High syn-stereoselectivity. |

| Convergent | Fragment A: Chiral aziridine. Fragment B: Organometallic reagent. | Nucleophilic ring-opening of the aziridine. | Controlled formation of a single stereoisomer. |

| Divergent | Common allene precursor | 1. Bis-aziridination to form a 1,4-diazaspiro[2.2]pentane. 2. Acid-promoted rearrangement and reduction. | High diastereoselectivity based on the chirality of the allene. |

Chemical Reactivity and Functional Group Transformations of 3 Boc Amino 2 Methyl Propylamine

Selective Deprotection of the Boc Amine

The removal of the Boc group from 3-Boc-amino-2-methyl-propylamine is a critical step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) linkage. fishersci.co.uk

Acid-Mediated Cleavage Mechanisms (e.g., Trifluoroacetic Acid, HCl in Dioxane)

The deprotection of Boc-protected amines is most commonly accomplished using strong acids. researchgate.net Two of the most frequently used reagents for this purpose are trifluoroacetic acid (TFA) and a solution of hydrogen chloride (HCl) in an organic solvent, typically dioxane. researchgate.netfiveable.menih.gov

The mechanism of acid-mediated Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group. This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbonyl carbon, leading to the departure of the tert-butyl group as a stable tert-butyl cation and the release of carbon dioxide. The resulting primary amine is then protonated by the acid to form an ammonium (B1175870) salt. acsgcipr.org

Trifluoroacetic Acid (TFA): TFA is a strong organic acid that is often used for Boc deprotection, particularly in solid-phase peptide synthesis. fiveable.me It is typically used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). reddit.comrsc.org The reaction is generally fast and efficient at room temperature. fishersci.co.uk

HCl in Dioxane: A solution of 4M HCl in dioxane is another standard reagent for Boc cleavage. nih.govcommonorganicchemistry.comarizona.edu This method is known for its efficiency and selectivity. nih.govarizona.edu The reaction is typically carried out at room temperature and can often be completed within a short period, sometimes as quickly as 30 minutes. researchgate.netnih.govarizona.edu The product is obtained as the hydrochloride salt, which can sometimes precipitate from the reaction mixture, facilitating its isolation. reddit.com

Optimized Deprotection Conditions for Minimizing Side Reactions

While acid-mediated deprotection is generally effective, the formation of the highly reactive tert-butyl cation can lead to side reactions. acsgcipr.org This cation can act as an alkylating agent, reacting with nucleophilic sites within the substrate or other molecules in the reaction mixture. acsgcipr.org To minimize these unwanted side reactions, scavengers are often added to the reaction mixture. Common scavengers include anisole (B1667542) or thioanisole, which can trap the tert-butyl cation. researchgate.net

Careful control of reaction conditions is also crucial for optimizing the deprotection process. numberanalytics.com This includes monitoring the reaction temperature and time to ensure complete removal of the Boc group while minimizing the degradation of the desired product. numberanalytics.com For instance, performing the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate. rsc.org The choice of solvent can also impact the reaction's efficiency and selectivity. numberanalytics.com

| Reagent | Typical Conditions | Advantages | Potential Issues & Mitigations |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 20-50% TFA), room temperature. fiveable.mereddit.comrsc.org | Fast and effective, particularly for peptide synthesis. fiveable.me | Formation of oily TFA salts; potential for side reactions. Use of scavengers like anisole can mitigate side reactions. researchgate.netreddit.com |

| HCl in Dioxane | 4M solution in dioxane, often mixed with MeOH, room temperature. reddit.comcommonorganicchemistry.com | Often provides the product as a solid HCl salt, facilitating isolation. reddit.com High selectivity is possible. nih.govarizona.edu | Requires careful handling of corrosive HCl gas and dioxane. |

| Oxalyl Chloride in Methanol (B129727) | 3-5 equivalents in methanol, room temperature. rsc.orgrsc.org | Mild conditions, tolerant of various functional groups. rsc.orgrsc.org | The mechanism is postulated to involve the electrophilic character of oxalyl chloride. rsc.orgrsc.org |

Transformations Involving the Primary Amine Functionality (Post-Deprotection)

Once the Boc group is removed from this compound, the resulting 3-amino-2-methyl-propylamine possesses a free primary amine that can participate in a variety of subsequent chemical transformations. This nucleophilic amine is a versatile handle for introducing new functional groups and building molecular complexity.

Nucleophilic Acylation Reactions (e.g., Amide Formation)

One of the most common reactions of primary amines is nucleophilic acylation to form amides. masterorganicchemistry.com This transformation is fundamental in the synthesis of peptides and many other biologically active molecules. libretexts.org The reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.orglibretexts.org The primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. masterorganicchemistry.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from a carboxylic acid and an amine under neutral conditions. masterorganicchemistry.com

Alkylation Reactions for C-N Bond Formation

The primary amine of deprotected this compound can also undergo alkylation to form secondary or tertiary amines. wikipedia.org This reaction typically involves the treatment of the amine with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The product secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific strategies such as reductive amination are often employed. libretexts.org

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic primary amine can react with various electrophilic reagents to form a range of important functional groups.

Cyclization Reactions to Form Nitrogen Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a latent secondary amine (protected as a Boc-carbamate), makes it a suitable precursor for the synthesis of various nitrogen heterocycles through intramolecular cyclization strategies.

Synthesis of Piperidine (B6355638) Derivatives

The 1,3-diamine substructure of this compound is an ideal starting point for the construction of the piperidine ring, a core structure in numerous natural products and pharmaceutical agents. While direct cyclization is not spontaneous, the molecule can be elaborated into a suitable precursor for ring closure. A common strategy involves converting a related diol precursor into a ditosylate, which can then undergo cyclization upon reaction with various amines to form substituted piperidines.

For this compound, a hypothetical but chemically sound pathway would involve the transformation of the primary amine into a leaving group, or the reaction of the diamine with a dielectrophile. A more established route for analogous structures involves a multi-step sequence starting from materials like L-glutamic acid, which includes Boc-protection, reduction to a diol, tosylation, and finally, cyclization to yield 3-(N-Boc-amino)piperidine derivatives. The presence of the Boc group is crucial as it enhances stability and allows for selective modifications. nih.gov The synthesis of cis-3,5-diamino-piperidine (DAP), a key pharmacophore, has been achieved by hydrogenating a di-Boc protected 3,5-diaminopyridine, demonstrating the viability of using Boc-protected diamines for creating piperidine rings. nih.gov

Table 1: Representative Piperidine Synthesis Strategies

| Starting Material Class | Key Steps | Resulting Scaffold | Reference |

|---|---|---|---|

| N-Boc Protected Amino Diols | Tosylation, Cyclization with Amine | Substituted Piperidines |

Synthesis of Oxazinanes and Other Heterocyclic Scaffolds

The synthesis of six-membered heterocycles containing additional heteroatoms, such as oxazinanes, is also achievable. Boc-1,3-oxazinanes can be synthesized from 3-aminopropanol and ketones, establishing a reliable method for forming this ring system. nih.gov A particularly relevant transformation is the intramolecular cyclization of N-Boc tethered epoxides. In refluxing trifluoroethanol, without any external catalyst, these epoxides can undergo ring-opening cyclization to form 1,3-oxazinan-2-ones. rsc.org Substrates with an aryl group can yield mixtures of oxazinanes and oxazolidinones, while specific substrates, like a tetralin-bearing variant, can achieve fully regioselective 6-endo ring closure to the 1,3-oxazinan-2-one. rsc.org This demonstrates that the Boc-protected amine can act as an intramolecular nucleophile to form these important heterocyclic structures under mild, metal-free conditions.

Oxidative and Reductive Transformations of the Amine

The primary amine of this compound can undergo various oxidative and reductive transformations, enabling its conversion into other important functional groups or its use in constructing larger molecules.

Oxidative Transformations: The primary amine can be selectively oxidized to a nitrile, a valuable functional group in organic synthesis. An efficient and mild method employs trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This protocol is highly selective for the oxidation of primary amines and is compatible with other functional groups that might be sensitive to harsher conditions, suggesting it would leave the Boc-carbamate and the alkyl chain of the target molecule intact. organic-chemistry.org

Reductive Transformations: While direct reduction of a simple amine is not a standard transformation, the primary amine is an excellent handle for reductive amination reactions. This two-step process, often performed in one pot, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to a more substituted amine. masterorganicchemistry.com A powerful one-pot protocol for tandem direct reductive amination and N-Boc protection uses sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. nih.govnih.govdaneshyari.com This allows for the controlled formation of a secondary amine from the primary amine of this compound, which is simultaneously protected with a Boc group, offering a pathway to differentially protected triamines. nih.govnih.gov

Transformations Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is typically a protecting group, but its presence influences the reactivity of the molecule and can be leveraged in various synthetic transformations.

Reactions at the Alkyl Chain (e.g., Methyl Group Modifications)

Functionalization of the generally inert C–H bonds of the alkyl chain, including the 2-methyl group, represents a modern and powerful strategy for molecular diversification. yale.edu While challenging, methods for the borylation of primary C–H bonds in the presence of a Boc-protected amine have been developed. nih.gov This reaction can proceed at the terminal methyl group of an alkyl chain, providing a boronate ester intermediate that can be further transformed into a variety of functional groups, including new C-C and C-N bonds. nih.gov Although not demonstrated on this compound itself, the principles of undirected C-H borylation suggest that the 2-methyl group could be a target for such functionalization, providing a route to novel analogues.

Palladium-Catalyzed Migratory Cross-Coupling Reactions (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A fascinating variant is the migratory cross-coupling, where the catalyst can "walk" along an alkyl chain to enable functionalization at a remote position. The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been adapted for such purposes.

Research on Boc-1,3-oxazinanes, which are cyclic analogues of the core structure of this compound, has shown that a regio- and enantiodivergent Negishi coupling is possible. nih.govresearchgate.net Starting from an α-lithiated N-Boc heterocycle, subsequent transmetalation to zinc and palladium-catalyzed coupling can result in functionalization at either the C4 or C5 position, depending on the phosphine (B1218219) ligand used. nih.govresearchgate.net This demonstrates the principle of a palladium migration along a C-N-C-C backbone, controlled by the ligand environment. This migratory mechanism opens the possibility for functionalizing the C3 position of this compound, starting from a metalated site at C1. While direct Negishi couplings on α-zincated N-Boc-pyrrolidine are well-established, the extension to migratory reactions on acyclic systems like the target compound represents a frontier in synthetic methodology. nih.govmit.edumit.edu

Table 2: Key Palladium-Catalyzed Reactions on Boc-Protected Amines

| Reaction Type | Substrate Class | Key Feature | Potential Application on Target | Reference |

|---|---|---|---|---|

| Migratory Negishi Coupling | Boc-1,3-oxazinanes | Ligand-controlled regiodivergence (C4 vs. C5) | Remote C3 functionalization | nih.govresearchgate.net |

| Direct Negishi Coupling | N-Boc-pyrrolidine | Enantioconvergent coupling of racemic nucleophile | Functionalization at C1 | nih.govmit.edu |

Metalation and C-H Functionalization Strategies

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for creating molecular complexity from simple precursors. However, the application of such strategies to simple aliphatic amines like this compound presents significant challenges.

Metalation:

Metalation of this compound can occur at two primary sites: the N-H bonds of the primary amine or the N-H bond of the carbamate. Deprotonation of the primary amine is readily achieved with a variety of bases. In contrast, the N-H bond of the Boc-carbamate is significantly less acidic. While N-metalation of Boc groups is possible, it typically requires strong bases.

A more synthetically useful approach is directed metalation, where a functional group directs a strong base (typically an organolithium reagent) to deprotonate a nearby C-H bond. baranlab.orgwikipedia.org However, this strategy is most effective for ortho-metalation of aromatic rings or for the activation of C-H bonds alpha to a directing group within a cyclic system. acs.orgnih.gov For a flexible, linear aliphatic molecule like this compound, achieving regioselective C-H metalation is difficult due to the lack of a suitable directing group geometry and the presence of multiple, similarly reactive C-H bonds.

C-H Functionalization:

Transition-metal-catalyzed C-H functionalization has emerged as a premier tool for molecular synthesis. These reactions often rely on a directing group to chelate to the metal center and position it for a C-H cleavage event at a specific site. While the Boc-carbamate group or the primary amine could potentially serve as weak directing groups, there is a lack of specific published research detailing successful C-H functionalization of this compound itself.

Research in this area has largely focused on substrates with more effective directing groups or on cyclic systems where conformational rigidity facilitates the reaction. nih.govnih.gov For instance, the functionalization of N-Boc protected pyrrolidines and piperidines has been demonstrated, where the ring structure provides a favorable orientation for C-H activation. nih.gov In the context of this compound, the inherent flexibility of the propyl chain makes such directed reactions challenging, likely resulting in a mixture of products or no reaction.

A comprehensive search of scientific literature did not yield specific examples or detailed research findings for the metalation and C-H functionalization of this compound. The discussion above is based on general principles of reactivity for N-Boc protected aliphatic amines.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. An orthogonal set of protecting groups is a collection of groups where each can be removed under specific conditions without affecting the others. thieme-connect.de This allows for the selective unmasking and reaction of different functional groups within the same molecule, which is critical for building intricate molecular architectures.

The Boc group on this compound is a key component of one of the most common orthogonal pairs in synthesis: the Boc/Fmoc system. organic-chemistry.org The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acid but is cleaved by bases like piperidine. total-synthesis.comorganic-chemistry.org

The utility of this compound in such a strategy is clear. The free primary amine can be functionalized, for example, by reacting it with an Fmoc-protected amino acid. The resulting molecule would possess two different amine protecting groups. The Fmoc group could then be selectively removed with a base to allow for further elaboration at that site, while the Boc group remains intact. Subsequently, the Boc group can be removed with acid to reveal the primary amine derived from the original this compound for further reaction.

The stability of the Boc group to various reagents, contrasted with its lability to acid, makes it an excellent choice for orthogonal strategies. It is generally stable to basic hydrolysis, catalytic hydrogenation, and many nucleophiles. total-synthesis.com This allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the Boc-protected amine.

Table 1: Orthogonal Compatibility of the Boc Group in this compound

This table illustrates the concept of orthogonality by showing the stability of the Boc group compared to other common amine protecting groups under various deprotection conditions.

| Protecting Group | Deprotection Reagent/Condition | Stability of Boc Group | Orthogonal? |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine (base) | Stable | Yes |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ (Palladium catalyst) | Stable | Yes |

| Tosyl (Ts) | Strong reducing agents (e.g., Na/NH₃) | Stable | Yes |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Cleaved | N/A |

Advanced Applications in Chemical Research and Development

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter and a protected amine functionality makes 3-Boc-amino-2-methyl-propylamine and structurally related chiral amines invaluable in asymmetric synthesis. These building blocks enable the controlled construction of molecules with specific three-dimensional arrangements, a critical requirement for biologically active compounds. yale.edu

Chiral β-amino acids are fundamental components for creating peptidomimetics and other biologically active molecules, including pharmaceuticals and agrochemicals. nih.govhilarispublisher.com The enantioselective synthesis of these compounds is a key area of research, with various catalytic asymmetric methods being developed to ensure high stereochemical purity. hilarispublisher.com

Compounds like this compound serve as precursors or structural motifs in the synthesis of more complex chiral amines and amino acids. Methodologies such as the asymmetric Michael addition of chiral lithium amides to unsaturated esters have been developed to produce N-protected β-amino esters with high facial selectivity. researchgate.net Similarly, copper-catalyzed hydroamination reactions allow for the creation of enantioenriched β-amino acid derivatives, which are important building blocks for bioactive small molecules. nih.gov The development of peptidomimetic inhibitors, for instance against the SARS-CoV-2 3CL protease, often relies on the synthesis of non-canonical amino acids and peptide fragments where Boc-protected diamines are key intermediates. nih.gov

Table 1: Selected Asymmetric Routes to β-Amino Acid Derivatives

| Method | Catalyst/Reagent | Substrate Type | Outcome | Reference(s) |

|---|---|---|---|---|

| Aza-Henry Reaction | Amino acid-derived quaternary ammonium (B1175870) salts | N-Boc trifluoromethyl ketimines | Chiral α-trifluoromethyl β-nitroamines | frontiersin.org |

| Michael Addition | Chiral lithium amide | Trisubstituted (E)-α,β-unsaturated esters | N-protected β2,3-amino esters | researchgate.net |

| Hydroamination | Copper-chiral ligand complex | Cinnamic acid derivatives | Enantioenriched β-amino acid derivatives | nih.gov |

| chemimpex.comnih.gov-Proton Shift | Chiral quinine (B1679958) derivatives | β,β-difluoro-α-imine amides | Optically pure β,β-difluoro-α-amino amides | nih.gov |

The synthesis of natural products and other complex bioactive molecules often requires enantiomerically pure building blocks to construct specific stereochemical frameworks. Chiral diamines and amino alcohols derived from protected amino acids are crucial for this purpose. For example, L-glutamic acid, a natural α-amino acid, can be converted through a multi-step synthesis into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. These piperidine (B6355638) structures are key features in numerous natural products and pharmaceutical drugs. The synthesis of sedum alkaloids has also been formally achieved using N-Boc-β3-amino acid methyl esters derived from α-amino acids, demonstrating the utility of these building blocks in creating complex alkaloid structures. rsc.org

Chiral amines and their derivatives are foundational for the development of new catalysts and ligands for asymmetric synthesis. rsc.orgrsc.org Chiral β-aminophosphines, for instance, have emerged as powerful organocatalysts and ligands for metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.orgrsc.org The synthesis of these ligands often starts from natural amino acids, which are converted into N-Boc protected amino alcohols and subsequently phosphinylated. rsc.org The resulting bifunctional catalysts can provide synergic activation of both the nucleophile and electrophile in a reaction. rsc.org Furthermore, the unique properties of the sulfinyl group have been harnessed to create hydrogen bonding organocatalysts where chirality is based solely at the sulfur atom, expanding the toolkit for asymmetric transformations. yale.edu

Utility in Peptide and Peptidomimetic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. youtube.comlibretexts.org Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a cornerstone of several synthetic strategies. organic-chemistry.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.comunits.it The Boc/Bzl (benzyl) protection scheme was the classical approach used in SPPS. masterorganicchemistry.compeptide.com In this strategy, the temporary Nα-amino group is protected by the acid-labile Boc group, while more permanent side-chain protection is typically provided by benzyl-based groups. peptide.com

The SPPS cycle using Boc-amino acids involves the following key steps:

Anchoring : The first C-terminal Boc-protected amino acid is attached to a suitable resin, such as a Merrifield or PAM resin. chempep.com

Deprotection : The Boc group is removed from the N-terminal amino acid by treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov

Neutralization : The resulting ammonium trifluoroacetate (B77799) salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com

Coupling : The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free amine of the resin-bound peptide chain, forming a new peptide bond. peptide.combeilstein-journals.org

Repeat : These steps are repeated until the desired peptide sequence is assembled. beilstein-journals.org

Cleavage : Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

The use of a primary amine moiety, such as in this compound, allows for its incorporation into peptide chains or for the C-terminal modification of peptides on a solid support through methods like reductive amination. nih.gov

Table 2: Key Features of Boc-SPPS

| Feature | Description | Common Reagents | Reference(s) |

|---|---|---|---|

| Nα-Protection | tert-Butyloxycarbonyl (Boc) group | Di-tert-butyl dicarbonate (B1257347) | libretexts.org |

| Solid Support | Insoluble polymer resin | Merrifield, PAM, BHA resins | peptide.comchempep.com |

| Deprotection | Acidolysis of the Boc group | 50% Trifluoroacetic Acid (TFA) in DCM | chempep.com |

| Coupling | Activation of the carboxylic acid | DCC, HBTU, HATU | peptide.com |

Before the advent of SPPS, peptides were synthesized exclusively in solution, a method now often referred to as liquid-phase peptide synthesis (LPPS). masterorganicchemistry.com This strategy involves coupling N-protected and C-protected amino acids or peptide fragments in an appropriate solvent. peptide.com After each coupling step, the product must be isolated and purified before the next amino acid can be added, a process that can be laborious. masterorganicchemistry.com

The Boc protecting group is also central to solution-phase strategies. youtube.com An N-Boc protected amino acid is coupled with a C-terminally protected amino acid (e.g., as a methyl or benzyl (B1604629) ester) using a coupling reagent like DCC. libretexts.org After the dipeptide is formed and purified, one of the protecting groups is selectively removed to allow for the next coupling reaction. masterorganicchemistry.com For instance, the Boc group can be removed with trifluoroacetic acid to free the N-terminus for the addition of another N-Boc-amino acid. masterorganicchemistry.com While often supplanted by SPPS for long peptides, solution-phase synthesis remains valuable, especially for the large-scale production of short peptides and for the convergent synthesis of very large proteins by coupling protected peptide segments. peptide.com

Incorporation into Peptide-Based Therapeutics (as a chemical intermediate)

In the realm of pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of peptide-based therapeutics. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily block an amine functional group on an amino acid or a peptide. organic-chemistry.org This protection prevents unwanted side reactions while the unprotected amine group of another molecule is coupled to the growing peptide chain.

The unique structure of this compound allows for its incorporation into peptide chains, where it can act as a non-natural amino acid mimic or a flexible linker. The presence of the methyl group on the propyl backbone can introduce conformational constraints, which may be beneficial for the biological activity of the resulting peptide. The Boc group can be easily removed under mild acidic conditions, revealing a primary amine that can be further functionalized or used to extend the peptide chain. organic-chemistry.org This process is integral to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery.

Applications in Bioconjugation and Chemical Biology

Bioconjugation, the process of linking biomolecules to other molecules, is a field where this compound finds significant utility. chemimpex.com Its bifunctional nature, with one reactive amine and one protected amine, makes it an ideal candidate for creating bridges between different molecular entities. researchgate.netresearchgate.net

Synthesis of Linker Molecules for Bioconjugation

The synthesis of linker molecules is a critical aspect of developing advanced therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). researchgate.netresearchgate.netnih.gov These linkers connect a potent drug molecule to a targeting moiety, such as an antibody or peptide, which directs the drug to specific cells, such as cancer cells. nih.govacs.org

This compound can serve as a foundational piece in the construction of these linkers. The free primary amine can be reacted with a variety of chemical groups to attach it to a drug molecule or another part of the linker. After this initial reaction, the Boc group can be removed to expose the second primary amine, which can then be used to connect the linker to the targeting biomolecule. The length and flexibility of the linker can be precisely controlled by incorporating molecules like this one, which is crucial for the efficacy and stability of the final conjugate. creative-biolabs.com

Functionalization of Biomolecules for Research Probes

Beyond therapeutics, this compound is also employed in the functionalization of biomolecules for use as research probes. For instance, a fluorescent dye or a biotin (B1667282) tag can be attached to the free amine of the compound. Following deprotection of the Boc group, the newly exposed amine can be conjugated to a protein, nucleic acid, or other biomolecule of interest. This allows researchers to track the location and interactions of these biomolecules within cells or in complex biological mixtures.

Contributions to Materials Science and Polymer Chemistry

The applications of this compound extend into the fields of materials science and polymer chemistry, where its diamine nature is particularly advantageous.

Monomer for Polymer Synthesis and Surface Modification

Diamines are essential monomers for the synthesis of various polymers, including polyamides and polyimides, which are known for their high performance in a range of applications. nih.gov After the removal of the Boc protecting group, this compound becomes a diamine that can be incorporated into polymer chains through condensation reactions. The presence of the methyl group on the backbone of the monomer can influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

Furthermore, monofunctionalized diamines are crucial for surface modification applications, such as in the production of chemical and biological chips. researchgate.netresearchgate.net One amine group can be used to attach the molecule to a solid surface, while the other remains available for the immobilization of functional molecules. researchgate.net

Development of Functional Coatings

In the development of functional coatings, the amine groups of the deprotected this compound can serve as reactive sites for cross-linking or for the attachment of other functional molecules. For example, these amine groups can react with epoxides or isocyanates to form durable and chemically resistant coatings. The ability to introduce specific functionalities onto a surface is critical for creating materials with desired properties, such as improved adhesion, biocompatibility, or anti-fouling characteristics. The use of Boc-protected diamines has also been explored in the context of metal-organic frameworks (MOFs) to enhance their stability and performance in applications like carbon capture, showcasing the versatility of this chemical motif in advanced materials. acs.org

Analytical and Spectroscopic Methodologies for Research Verification

Spectroscopic Characterization of Synthetic Intermediates and Products

Spectroscopy is a fundamental tool for the elucidation of the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the atomic and molecular composition of 3-Boc-amino-2-methyl-propylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the proton spectrum would exhibit characteristic signals for the tert-butyl group, the methyl group, the methylene (B1212753) protons, and the methine proton of the propyl backbone, as well as the protons on the amine and carbamate (B1207046) groups. The large tert-butyl group typically appears as a sharp singlet around 1.4 ppm. The protons on the propyl chain would show more complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR Spectroscopy detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the quaternary and methyl carbons of the Boc group, as well as the methyl, methine, and methylene carbons of the 2-methyl-propylamine backbone. The carbonyl carbon of the carbamate group is also readily identified, typically appearing in the range of 155-157 ppm.

| ¹H NMR (Predicted Chemical Shifts) | ¹³C NMR (Predicted Chemical Shifts) |

| Proton Assignment | δ (ppm) |

| -C(CH₃)₃ (Boc) | ~1.4 (s, 9H) |

| -CH₃ (propyl) | ~0.9 (d, 3H) |

| -NH (carbamate) | Broad singlet |

| -NH₂ (amine) | Broad singlet |

| -CH- | Multiplet |

| -CH₂-NH-Boc | Multiplet |

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₂₀N₂O₂), the molecular weight is 188.27 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 189.28.

The fragmentation of tert-butylcarbamates (Boc-protected amines) under tandem mass spectrometry (MS/MS) conditions is well-characterized. nih.gov The primary fragmentation pathway involves the loss of neutral molecules, which is highly diagnostic for the presence of the Boc group. The most common fragmentation pattern includes:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group.

Subsequent or concerted loss of carbon dioxide (CO₂, 44 Da).

This results in a characteristic neutral loss of 100 Da from the parent ion. nih.govdoaj.org Other fragment ions observed under electron impact (EI) ionization can include the tert-butyl cation (C₄H₉⁺) at m/z 57, which is often a base peak. doaj.org

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 189.28 | Protonated molecular ion |

| [M+H - C₄H₈]⁺ | 133.22 | Loss of isobutylene |

| [M+H - C₅H₈O₂]⁺ | 89.28 | Loss of isobutylene and carbon dioxide (neutral loss of 100 Da) |

| [C₄H₉]⁺ | 57.07 | tert-butyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its primary amine, secondary carbamate, and alkyl groups.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretching) in the region of 3400-3250 cm⁻¹. The secondary amine of the carbamate (-NH-) will show a single band in the same region.

C-H Stretching: Absorption bands for the alkyl C-H bonds will be present just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group will appear in the region of 1700-1680 cm⁻¹. The appearance of a peak around 1688 cm⁻¹ is characteristic of N-tert-butyloxycarbonylation.

N-H Bending: The N-H bending vibrations for the primary amine and carbamate are expected in the 1650-1500 cm⁻¹ region. A peak around 1529 cm⁻¹ is often associated with the Boc protecting group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the verification of synthetic products, it is crucial for assessing purity and for isolating the target compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthetic compounds like this compound. By using a reversed-phase column (e.g., C18), the compound can be separated from more polar or less polar impurities. The retention time of the compound under specific conditions (mobile phase composition, flow rate) is a characteristic property.

Furthermore, HPLC is instrumental in monitoring the progress of a chemical reaction, such as the deprotection of the Boc group, which can be cleaved under acidic conditions. For chiral versions of this compound, such as the (S)-enantiomer, chiral HPLC methods are essential to determine the enantiomeric purity.

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile and thermally stable compounds. It is frequently used to determine the purity of synthetic intermediates. Commercial suppliers often specify the purity of related compounds as determined by GC.

A critical consideration when analyzing Boc-protected amines by GC is their potential for thermal decomposition in the high-temperature injection port. The Boc group can be thermally labile, leading to the in-situ formation of the deprotected amine and other byproducts. This can result in inaccurate purity assessments if not properly managed. Therefore, GC methods for such compounds must be carefully optimized, often using lower inlet temperatures or specialized injection techniques, to minimize on-column degradation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions and assess the purity of isolated products. ifsc.edu.brnih.gov For "this compound," TLC is employed to visualize its presence and separate it from starting materials, by-products, or the corresponding unprotected diamine.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture). ifsc.edu.br Since the Boc-protecting group increases the lipophilicity of the molecule, "this compound" generally exhibits a higher retention factor (Rf) value compared to its more polar, unprotected counterpart, 2-methyl-1,3-propanediamine, on a normal-phase silica plate. chemicalforums.com The presence of both a primary amine and a Boc-protected amine allows for specific visualization methods.

Typical TLC conditions include:

Stationary Phase: Silica gel 60 F254 plates are commonly used. nih.gov

Mobile Phase: A mixture of a non-polar and a polar solvent is typical. Common solvent systems include combinations of methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) in hexanes. nih.govderpharmachemica.com For instance, a mobile phase of 5-10% methanol in chloroform has been used for similar Boc-protected diamines. derpharmachemica.com

Visualization: Since the compound is not inherently colored, visualization is achieved using several methods. The plates can be viewed under UV light (at 254 nm) if the molecule contains a UV-active chromophore or if fluorescent plates are used. nih.gov More commonly, the plates are stained with a reagent that reacts with the amino groups. Ninhydrin is a highly effective stain for detecting the primary amine, typically producing a purple or yellow spot upon heating. ifsc.edu.brnih.gov Iodine vapor can also be used for general visualization of organic compounds. nih.gov

Table 1: Typical TLC Parameters for "this compound"

| Parameter | Description | Common Examples/Reagents |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | 5-10% Methanol in Chloroform derpharmachemica.com, Ethyl Acetate/Hexane mixtures nih.gov |

| Visualization | Method used to detect the compound spots. | UV light (254 nm), Ninhydrin stain, Iodine vapor nih.gov |

Stereochemical Analysis of Enantiomerically Enriched Derivatives

As "this compound" possesses a chiral center at the C2 position, the analysis of its enantiomeric composition is critical, particularly when it is used as a building block in the synthesis of stereospecific pharmaceuticals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for separating and quantifying the enantiomers of chiral compounds like "this compound". yakhak.org The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For Boc-protected amines and amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective. yakhak.orgresearchgate.net Columns such as Chiralpak® and Chiralcel® are widely employed. yakhak.orgresearchgate.net The separation is typically performed in normal-phase mode using a mobile phase consisting of an alcohol (like 2-propanol or ethanol) in an alkane (like hexane). yakhak.org In some cases, derivatization of the primary amine with an agent like nitrobenzoxadiazole (NBD) can enhance detection sensitivity and chiral recognition. yakhak.orgresearchgate.net Alternatively, macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T, have proven effective for separating t-BOC amino acids in reversed-phase mode. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Conditions for the Separation of "this compound" Enantiomers

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (CSP) |

| Type: | |

| Example Columns: | |

| Mobile Phase | Isocratic mixture of an alcohol and an alkane. |

| Flow Rate | The speed at which the mobile phase passes through the column. |

| Detection | Method used to detect the separated enantiomers. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a classical technique used to characterize chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of an enantiomerically pure or enriched compound. libretexts.org The two enantiomers of a chiral molecule will rotate the light to an equal extent but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates light to the right, while the levorotatory enantiomer, designated as (-), rotates it to the left. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation. libretexts.org For the enantiomers of "this compound," one would expect to observe specific rotations of equal magnitude and opposite sign. For example, the mono-Boc protected diamine (1R,2R)-2-aminocyclohexylcarbamate has a reported specific rotation [α]²⁰D of -44° in methanol. scielo.org.mx

Table 3: Hypothetical Optical Rotation Data for Enantiomers of "this compound"

| Enantiomer | Specific Rotation [α] (Hypothetical Value) | Optical Activity |

| (R)-3-Boc-amino-2-methyl-propylamine | -X° | Levorotatory |

| (S)-3-Boc-amino-2-methyl-propylamine | +X° | Dextrorotatory |

| Racemic Mixture | 0° | Inactive |

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules absorb these two forms of polarized light differently, resulting in a characteristic CD spectrum. Enantiomers produce mirror-image CD spectra, making this technique highly valuable for stereochemical analysis and for determining enantiomeric purity. While often used for larger biomolecules, it is also applicable to small chiral molecules. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, which allows for the unambiguous determination of the spatial arrangement of every atom in the molecule, thereby establishing its absolute stereochemistry (i.e., whether it is the R or S enantiomer).

To perform this analysis on "this compound," a suitable single crystal of one of its pure enantiomers, or a derivative thereof, must be grown. The ability to form high-quality crystals is often the rate-limiting step. The crystal structures of numerous Boc-protected amino acids and peptides have been successfully determined, demonstrating the feasibility of this technique for this class of compounds. researchgate.net In cases where crystallization is difficult, the absolute configuration can sometimes be determined by derivatizing the amine with a chiral agent of known configuration and analyzing the resulting diastereomer by X-ray crystallography or NMR spectroscopy, such as in the Mosher's or Riguera's method. hebmu.edu.cnnih.gov

Future Prospects and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability has spurred the development of "green" synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. For chiral amines and their protected derivatives like 3-Boc-amino-2-methyl-propylamine, biocatalysis has emerged as a powerful and green alternative to traditional chemical methods. mdpi.comnih.gov

Research has demonstrated that enzymes offer significant advantages, including superior atom economy and excellent stereoselectivity under mild reaction conditions. nih.gov The application of biocatalysis for producing chiral amines is a rapidly growing field, with several classes of enzymes being employed to create safer, more efficient, and cost-effective manufacturing processes. mdpi.com

Key biocatalytic strategies applicable to the synthesis of chiral diamine precursors include:

Transaminases (TAs): These enzymes are widely used for installing chiral amine groups and represent a greener alternative to transition metal-catalyzed hydrogenation. mdpi.com High-throughput screening methods, such as continuous colorimetric assays, are being developed to rapidly discover new transaminases with desired activity from vast biological diversity. rsc.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are central to redox biocatalysis for amine production. nih.gov Recent breakthroughs include the development of biocatalytic cascades that combine ene-reductases (EReds) with IREDs/RedAms to convert α,β-unsaturated ketones into amines with two stereocenters in very high purity. nih.gov This approach is highly atom-efficient, using an ammonium (B1175870) formate (B1220265) buffer as both the amine source and the source of reducing equivalents. nih.gov

Engineered Metalloenzymes: Scientists are engineering enzymes, such as "nitrene transferases," to perform reactions not seen in nature, like asymmetric C-H amination and carbene N-H insertion, providing novel biocatalytic pathways to optically active amines. acs.org

The adoption of these biocatalytic methods could significantly improve the synthesis of this compound and related structures, aligning their production with the principles of green chemistry.

Table 1: Comparison of Synthetic Approaches for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalysts | Often relies on transition metals (e.g., Palladium, Rhodium). mdpi.com | Uses enzymes (e.g., Transaminases, Imine Reductases). mdpi.comnih.gov |

| Stereoselectivity | May require chiral auxiliaries or complex ligands. | Excellent stereoselectivity is often inherent to the enzyme. mdpi.comnih.gov |

| Reaction Conditions | Can require high pressures and temperatures. | Typically operates under mild conditions (e.g., room temp, aqueous solution). nih.gov |

| Environmental Impact | Potential for heavy metal contamination and use of toxic reagents. rsc.org | Generally considered a "greener" alternative with biodegradable catalysts. mdpi.com |

| Atom Economy | Can be lower due to the use of protecting groups and stoichiometric reagents. | Often higher, especially in cascade reactions. nih.govnih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its role as a protected diamine, the chemical reactivity of the Boc-protected amine functionality itself is a frontier for exploration. Recent research has unveiled novel, efficient methods for the direct transformation of Boc-protected amines into other valuable functional groups, such as carbamates, thiocarbamates, and ureas. rsc.org

A significant development is a methodology that uses a simple base, lithium tert-butoxide (t-BuOLi), to directly convert Boc-protected amines into these derivatives without the need for hazardous phosgene-based reagents or metal catalysts. rsc.org This transformation is proposed to proceed through a key isocyanate intermediate, which is formed from the Boc-protected amine and then trapped by a nucleophile (an alcohol, thiol, or another amine) to yield the final product. rsc.org This discovery opens a new playbook for using Boc-protected compounds like this compound not just as precursors to amines, but as direct synthons for a wider array of functional groups.

Furthermore, the unique structure of this compound, with its primary amine, neopentyl-like backbone, and secondary carbamate (B1207046), invites exploration into selective transformations. Future research could focus on:

Orthogonal Deprotection and Functionalization: Developing conditions that allow for the selective reaction at the free primary amine while the Boc group remains intact, followed by a separate, novel transformation of the Boc-group itself into a different functional moiety.

Intramolecular Catalysis: Investigating whether the primary amine can act as an internal catalyst or directing group for reactions at or near the Boc-protected site, leading to complex cyclic structures.

Biocatalytic Cascades: Using the compound as a substrate in multi-enzyme cascades to install additional complexity, such as further stereocenters, in a single pot. nih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms

The future of drug discovery and materials science is increasingly reliant on automation and high-throughput screening (HTS) to accelerate the pace of innovation. This compound is an ideal candidate for integration into these modern workflows. Its utility as a versatile building block for creating libraries of diverse small molecules is a key driver in this area. nih.govchemimpex.com

For a chemical building block to be compatible with automated synthesis, it must be amenable to robust, reliable, and easily automated reaction protocols. The development of efficient one-pot procedures for the selective mono-Boc protection of diamines is a critical step in this direction. nih.govresearchgate.net These simplified protocols reduce the need for manual interventions and tedious chromatographic separations, making them suitable for robotic synthesis platforms. researchgate.net